molecular formula C24H17ClN4O2S B2581188 N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536704-24-2

N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2581188
CAS No.: 536704-24-2
M. Wt: 460.94
InChI Key: QHILYYHCPJAHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a phenyl group at position 3 and a 4-oxo substituent. The molecule incorporates a sulfanylacetamide side chain linked to a 4-chlorophenyl group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research, particularly in targeting Toll-like receptors (TLRs) or cyclooxygenase (COX) pathways . Its synthesis typically involves coupling diazonium salts with cyanoacetanilide intermediates under controlled conditions, as seen in analogous pyrimidoindole derivatives .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c25-15-10-12-16(13-11-15)26-20(30)14-32-24-28-21-18-8-4-5-9-19(18)27-22(21)23(31)29(24)17-6-2-1-3-7-17/h1-13,27H,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHILYYHCPJAHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound’s activity and stability are influenced by substituents on the pyrimidoindole core, the acetamide side chain, and the aryl groups. Below is a detailed comparison with structurally related molecules:

Substituent Effects on the Pyrimidoindole Core

  • N-(3-Methoxyphenyl)-2-({3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (): Structural Difference: Replaces the 4-chlorophenyl acetamide group with a 3-methoxyphenyl moiety. Physicochemical Data: Similar molecular weight (~536 g/mol) but distinct melting points and hydrogen-bonding patterns due to methoxy vs. chloro electronic effects .
  • 2-({3-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide (): Structural Difference: Substitutes the 3-phenyl group with a methyl group and the acetamide’s 4-chlorophenyl with a 4-(trifluoromethoxy)phenyl. Biological Relevance: Such modifications are common in COX-2 inhibitors, suggesting possible anti-inflammatory applications .

Variations in the Acetamide Side Chain

  • N-Isopentyl-2-({4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl}thio)acetamide ():

    • Structural Difference : Replaces the 4-chlorophenyl acetamide with an isopentyl group.
    • Impact : The alkyl chain increases hydrophobicity, enhancing membrane permeability but possibly reducing aqueous solubility.
    • Biological Data : Demonstrated selective TLR4 antagonism (IC₅₀ = 0.8 µM), highlighting the role of substituents in receptor specificity .
  • N-(Tert-butyl)-2-({4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl}thio)acetamide ():

    • Structural Difference : Incorporates a bulky tert-butyl group.
    • Impact : Steric hindrance may limit binding to shallow receptor pockets but improves metabolic stability.
    • Synthetic Yield : Achieved 72% yield via HATU-mediated coupling, comparable to the target compound’s synthetic efficiency .

Aryl Group Modifications

  • 2-{[3-(3-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(4-ethylphenyl)acetamide ():
    • Structural Difference : Features a 3-methoxyphenyl on the pyrimidoindole core and a 4-ethylphenyl on the acetamide.
    • Impact : Ethyl and methoxy groups synergistically modulate lipophilicity and π-π stacking, critical for optimizing pharmacokinetic profiles .

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to and , achieving yields >80% via diazonium coupling or HATU-mediated amidation .
  • Hydrogen Bonding: The 4-oxo group and sulfanylacetamide moiety facilitate intermolecular hydrogen bonds, as observed in crystal structures of related compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) . These interactions enhance crystalline stability.
  • Selectivity Trends : Bulky substituents (e.g., tert-butyl) improve TLR4 selectivity, while electron-withdrawing groups (e.g., CF₃O) may favor COX-2 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.